The Pivotal Role of CutE (Lnt) in Escherichia coli Copper Resistance: A Technical Guide
The Pivotal Role of CutE (Lnt) in Escherichia coli Copper Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper is an essential micronutrient for Escherichia coli, yet it is toxic in excess. To maintain homeostasis, E. coli employs a sophisticated network of copper resistance mechanisms. Central to this defense is the CutE protein, also known as apolipoprotein N-acyltransferase (Lnt). This essential inner membrane protein plays a critical, albeit indirect, role in copper efflux. This technical guide provides an in-depth analysis of CutE's function in copper resistance, detailing its genetic regulation, cellular localization, and enzymatic activity. We present quantitative data on gene expression, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of this crucial protein.
Introduction to Copper Homeostasis in E. coli
Escherichia coli maintains a delicate balance of intracellular copper concentrations through a multi-layered defense system. This system involves cytoplasmic detoxification, periplasmic sequestration and modification, and efflux pumps that span the cell envelope. Key protein families involved in this process include the Cue and Cus systems. The Cue system responds to cytoplasmic copper levels, while the Cus system is activated by periplasmic copper stress. The cut (copper uptake and transport) genes were initially identified through mutations leading to copper sensitivity, and among these, cutE has been shown to be essential for cell viability.[1]
The Multifaceted Role of CutE (Lnt)
Initially identified for its role in copper tolerance, CutE is now understood to be the essential apolipoprotein N-acyltransferase, Lnt.[2] This enzyme catalyzes the final step in lipoprotein maturation, the transfer of an acyl group from a phospholipid to the N-terminal cysteine of a diacylated apolipoprotein.[3] This triacylated mature lipoprotein is then correctly sorted to the outer membrane.[4]
The connection to copper resistance is likely indirect. One hypothesis is that CutE/Lnt is required for the proper acylation and subsequent function of lipoproteins that are themselves components of copper resistance systems, such as the CusC component of the CusCFBA efflux pump.[2][5] A deficiency in CutE/Lnt would lead to mislocalized or non-functional lipoproteins, thereby compromising the integrity of the copper efflux machinery and rendering the cell sensitive to copper.[4]
Genetic Regulation of cutE (lnt)
The expression of the cutE gene is transcriptionally regulated in response to the presence of divalent cations, including copper.
Induction by Divalent Cations
The promoter activity of cutE is elevated in the presence of copper (Cu²⁺), as well as other divalent cations like zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[1] This suggests a direct role for the CutE protein in managing divalent cation stress.
Regulatory Elements in the cutE Promoter
The promoter region of cutE contains two conserved inverted repeats that are crucial for its copper-inducible transcription.[1] Site-directed mutagenesis of these repeats has been shown to affect the induction of cutE in response to copper, indicating they are binding sites for one or more transcriptional regulators.[1] While a specific trans-acting regulatory protein that binds to this region has been detected in crude extracts, its identity is yet to be fully elucidated.[1] It is important to note that a direct regulatory link between the well-characterized copper-responsive two-component system, CusS-CusR, and the cutE promoter has not been definitively established.
Cellular Localization and Structure of CutE (Lnt)
Inner Membrane Localization
CutE is an integral inner membrane protein.[1] Topological studies using alkaline phosphatase fusions have revealed that CutE possesses seven transmembrane domains.[1][4] Its N-terminus is located in the periplasm, while its C-terminus resides in the cytoplasm.[1]
Structural Features and Putative Copper-Binding Domain
The crystal structure of E. coli Lnt reveals a large periplasmic domain belonging to the carbon-nitrogen hydrolase family, which harbors the catalytic active site.[1] This domain features a characteristic α–β–β–α sandwich fold.[1] A putative copper-binding motif, His-X-X-Met-X-X-Met, has been identified in the periplasmic region of the protein.[1][6] Methionine and histidine residues are known to be involved in copper coordination in various copper-binding proteins.[7][8]
Quantitative Data
The following table summarizes the key quantitative data related to CutE function and regulation.
| Parameter | Value/Observation | Reference(s) |
| cutE Gene Expression | ||
| Induction by Copper | Promoter activity increased in the presence of Cu²⁺ | [1] |
| Induction by other cations | Promoter activity increased by Zn²⁺, Ni²⁺, Co²⁺ | [1] |
| CutE Protein Characteristics | ||
| Molecular Weight | Approximately 50 kDa | [6] |
| Number of Transmembrane Domains | 7 | [1] |
| Cellular Location | Inner membrane | [1] |
| Phenotype of cutE Mutant | ||
| Copper Sensitivity | Increased sensitivity to copper | [1] |
| Other Metal Sensitivities | Increased sensitivity to Zn²⁺, Cd²⁺, and Co²⁺ | [1] |
| Viability | Null mutants are not viable, indicating cutE is an essential gene | [1] |
Experimental Protocols
Determination of CutE Topology using Alkaline Phosphatase (PhoA) Fusions
This method is used to determine the periplasmic or cytoplasmic location of different segments of a membrane protein. The principle relies on the fact that alkaline phosphatase is only active when exported to the periplasm.
Methodology:
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Construction of cutE-phoA fusions:
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Use polymerase chain reaction (PCR) to amplify segments of the cutE gene corresponding to putative periplasmic loops.
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Clone these cutE fragments in-frame with a phoA gene lacking its own signal sequence in an appropriate expression vector. This creates fusion proteins where different parts of CutE are attached to the N-terminus of PhoA.
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Transformation and Expression:
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Transform the fusion plasmids into an E. coli strain that is deleted for its native phoA gene.
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Grow the transformed cells in a suitable medium and induce the expression of the fusion proteins.
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-
Assay of Alkaline Phosphatase Activity:
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Harvest the cells and lyse them.
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Measure the PhoA activity using a chromogenic substrate such as p-nitrophenyl phosphate (pNPP). The development of a yellow color indicates the hydrolysis of pNPP, and the rate of color change is proportional to the PhoA activity.
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Interpretation:
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High PhoA activity indicates that the fused CutE segment is located in the periplasm.
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Low PhoA activity suggests a cytoplasmic location for the fused segment.
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Copper Accumulation Assay using ⁶⁴Cu
This assay quantifies the amount of copper accumulated by bacterial cells.
Methodology:
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Cell Culture and Preparation:
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Grow wild-type and cutE mutant E. coli strains to mid-logarithmic phase in a defined medium.
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Harvest the cells by centrifugation, wash them with a metal-free buffer (e.g., HEPES) to remove any residual copper from the growth medium.
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Resuspend the cells to a specific optical density (e.g., OD₆₀₀ of 1.0) in the same buffer.
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-
Copper Accumulation:
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Add ⁶⁴CuCl₂ (a radioactive isotope of copper) to the cell suspension at a defined final concentration.
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Incubate the cells at a specific temperature (e.g., 37°C) for a set period to allow for copper uptake.
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Separation of Cells from the Medium:
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To stop the uptake, quickly filter the cell suspension through a membrane filter (e.g., 0.45 µm pore size).
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Wash the filter with ice-cold buffer containing a chelator (e.g., EDTA) to remove any non-specifically bound extracellular copper.
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Quantification of Accumulated Copper:
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Place the filter in a scintillation vial with a scintillation cocktail.
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Measure the radioactivity using a scintillation counter.
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The amount of accumulated ⁶⁴Cu can be calculated based on the specific activity of the isotope and normalized to the number of cells (or total protein content).[9]
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Visualizations
Signaling Pathway: Copper-Responsive Regulation in E. coli
Caption: Overview of the CusS-CusR two-component system and the role of CutE in copper efflux.
Experimental Workflow: ⁶⁴Cu Accumulation Assay
References
- 1. Structural insights into lipoprotein N-acylation by Escherichia coli apolipoprotein N-acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Identification of Essential Residues in Apolipoprotein N-Acyl Transferase, a Member of the CN Hydrolase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depletion of apolipoprotein N-acyltransferase causes mislocalization of outer membrane lipoproteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [minerva-access.unimelb.edu.au]
- 7. Periplasmic oxidized-protein repair during copper stress in E. coli: A focus on the metallochaperone CusF | PLOS Genetics [journals.plos.org]
- 8. Thiol, His–His Motif, and the Battle over Cu(II) in the Relationship of CopM Metallophore and OprC Outer Membrane Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning and characterization of cutE, a gene involved in copper transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
